1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
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Overview
Description
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.
Preparation Methods
The synthesis of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 5-chloropyrimidine with piperidine to form 1-(5-chloropyrimidin-2-yl)piperidin-4-one . This intermediate is then reacted with methylamine to yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown promise in modulating biological pathways, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. It acts as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . By stimulating GPR119, the compound promotes glucose-dependent insulin release and enhances the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1), thereby improving glycemic control .
Comparison with Similar Compounds
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one can be compared with other GPR119 agonists such as:
BMS-903452: Another potent and selective GPR119 agonist that has shown efficacy in rodent models of diabetes.
Indole Derivatives: Compounds like N-arylsulfonyl-3-acetylindole derivatives have been evaluated for their biological activities, including anti-HIV-1 properties.
The uniqueness of this compound lies in its dual mechanism of action, targeting both insulin release and incretin hormone secretion, which sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H22ClN5O |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-indol-1-ylethanone |
InChI |
InChI=1S/C20H22ClN5O/c1-24(20-22-12-16(21)13-23-20)17-7-10-25(11-8-17)19(27)14-26-9-6-15-4-2-3-5-18(15)26/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3 |
InChI Key |
NPRDNLFKUKHFBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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